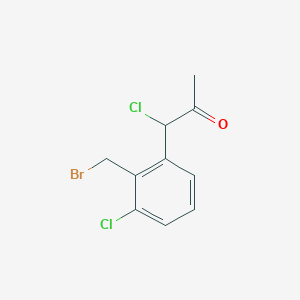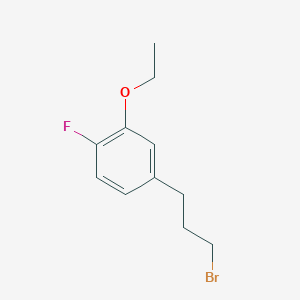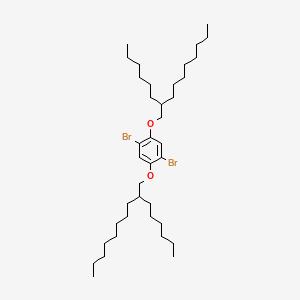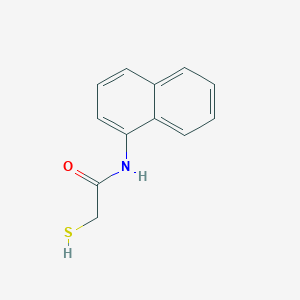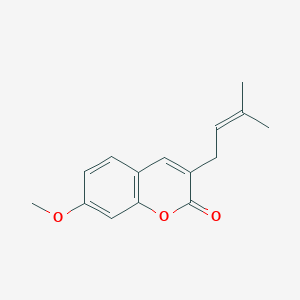![molecular formula C11H10N4O4 B14074080 Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester CAS No. 30006-51-0](/img/structure/B14074080.png)
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C11H10N4O4 and a molecular weight of 262.2215 . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction . The mixture is heated to reflux, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazono derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazono derivatives, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
科学研究应用
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
相似化合物的比较
Similar Compounds
Ethyl cyano(2-nitrophenyl)acetate: Similar in structure but lacks the hydrazono group.
Cyanoacetic acid: Contains the cyano group but lacks the nitrophenyl and ethyl ester groups.
2-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazono groups but lacks the cyano and ethyl ester groups.
Uniqueness
Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This combination makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
30006-51-0 |
|---|---|
分子式 |
C11H10N4O4 |
分子量 |
262.22 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)9(7-12)14-13-8-5-3-4-6-10(8)15(17)18/h3-6,13H,2H2,1H3 |
InChI 键 |
XVBIIFGQJLUPRR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


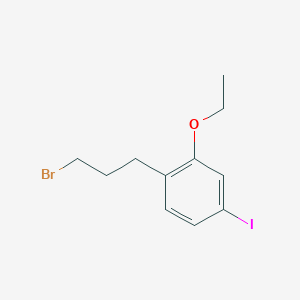
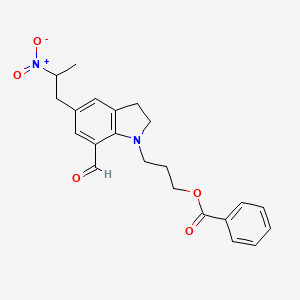
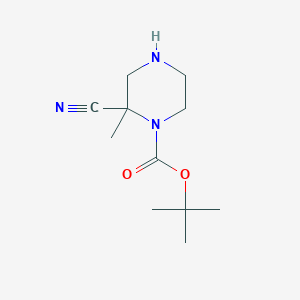
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
